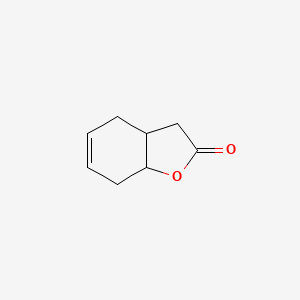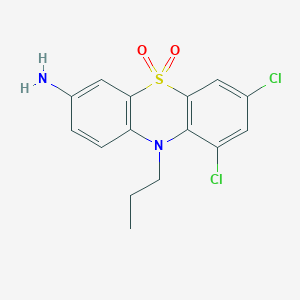![molecular formula C6H18N4O6 B14685359 triazanium;2-[bis(carboxylatomethyl)amino]acetate CAS No. 32685-17-9](/img/structure/B14685359.png)
triazanium;2-[bis(carboxylatomethyl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazanium;2-[bis(carboxylatomethyl)amino]acetate is a complex organic compound known for its versatile applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple carboxylate and amino groups, making it a valuable agent in chelation and coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of triazanium;2-[bis(carboxylatomethyl)amino]acetate typically involves the reaction of ethylenediamine with chloroacetic acid under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino groups of ethylenediamine attack the carbon atoms of chloroacetic acid, leading to the formation of the desired compound. The reaction is usually carried out in an aqueous medium at a pH of around 8-9 to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The final product is typically purified through crystallization or chromatography techniques to remove any impurities.
化学反応の分析
Types of Reactions
Triazanium;2-[bis(carboxylatomethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Various nucleophiles such as halides, thiols, and amines under basic conditions.
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carboxylate or amino derivatives.
科学的研究の応用
Triazanium;2-[bis(carboxylatomethyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to form stable complexes with metal ions, facilitating various analytical and synthetic processes.
Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for metal ion detoxification.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of cleaning agents.
作用機序
The mechanism of action of triazanium;2-[bis(carboxylatomethyl)amino]acetate primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxylate and amino groups, effectively sequestering the ions and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications such as metal ion detoxification and analytical chemistry.
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar functional groups.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with additional amino and carboxylate groups.
Uniqueness
Triazanium;2-[bis(carboxylatomethyl)amino]acetate is unique due to its specific molecular structure, which provides a balance between stability and reactivity. Unlike EDTA and DTPA, this compound offers a different coordination environment, making it suitable for specialized applications where other chelating agents may not be effective.
特性
CAS番号 |
32685-17-9 |
|---|---|
分子式 |
C6H18N4O6 |
分子量 |
242.23 g/mol |
IUPAC名 |
triazanium;2-[bis(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.3H3N/c8-4(9)1-7(2-5(10)11)3-6(12)13;;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);3*1H3 |
InChIキー |
DXGKKTKNDBFWLL-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


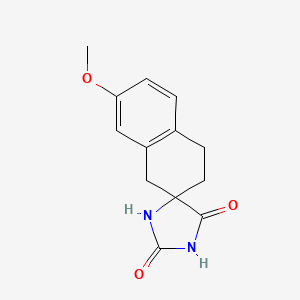
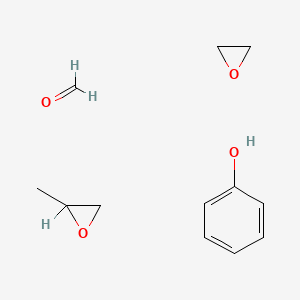

![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)
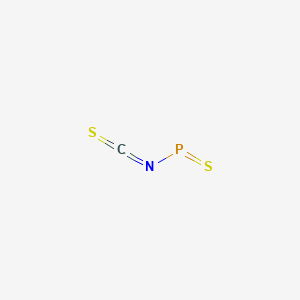




![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)

